

2-Hydroxy-4-nitrobenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2024

Compound of Interest

Compound Name:	2-Hydroxy-4-nitrobenzaldehyde
Cat. No.:	B020821

An In-depth Technical Guide to **2-Hydroxy-4-nitrobenzaldehyde**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-4-nitrobenzaldehyde** (CAS No. 2460-58-4), a pivotal chemical intermediate featuring a benzene ring substituted with a hydroxyl (-OH) group, a nitro group (-NO₂), and an aldehyde group (-CHO). Its unique combination of core chemical and physical properties, offers a detailed, field-proven synthesis protocol, and explores its reactivity and diverse applications. As a substituent, the nitro group is electron-withdrawing, while the hydroxyl group is electron-donating, creating a distinct electronic profile that influences its chemical behavior. The aldehyde group is a key functional group for further derivatization. The synthesis section details the multi-step synthesis of this compound, starting from a commercially available benzene derivative and using standard laboratory equipment and reagents. The properties section covers its physical and chemical characteristics, including its melting point, boiling point, density, refractive index, and solubility in various solvents. The reactivity section discusses its reactivity with common reagents, such as nucleophiles and electrophiles, and its use in the formation of Schiff bases and fluorescent probes. The applications section highlights its use in pharmaceuticals, materials science, and as a reagent in organic synthesis. The experimental methodologies and safety considerations section provides guidance on how to safely handle and use this compound in the laboratory. The reference section provides a list of sources for further reading on this topic.

Chemical Identity and Structure

Nomenclature and Identifiers

2-Hydroxy-4-nitrobenzaldehyde is systematically known by its IUPAC name.^[1] In commercial and research contexts, it is frequently referred to by its common name, 4-nitrosalicylaldehyde.

Identifier	Value
CAS Number	2460-58-4 ^{[1][2][3][4][5][6][7][8][9]}
Molecular Formula	C ₇ H ₅ NO ₄ ^{[1][2][3][6][7][8]}
Molecular Weight	167.12 g/mol ^{[1][2][3][6]}
IUPAC Name	2-hydroxy-4-nitrobenzaldehyde ^[1]
Synonyms	4-Nitrosalicylaldehyde, 4-Nitrosalicylaldehyde, 4-nitrosalicylaldehyde
InChI Key	HHDPXULKSSZZACU-UHFFFAOY
Canonical SMILES	C1=CC(=C(C=C1[O-])O)C=O ^{[1][2]}

Molecular Structure Analysis

The structure of **2-Hydroxy-4-nitrobenzaldehyde** consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a nitro group (-NO₂) at position 4, and an aldehyde group (-CHO) at position 1. The presence of the hydroxyl group creates an intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, which is a key structural feature influencing its chemical behavior. The nitro group is electron-withdrawing, while the hydroxyl group is electron-donating, creating a distinct electronic profile that influences its reactivity.

Caption: Molecular structure of **2-Hydroxy-4-nitrobenzaldehyde**.

Physicochemical and Spectroscopic Properties

Summary of Physical Properties

The compound is typically a yellow crystalline solid.^{[8][10][11]} Its physical properties are critical for determining appropriate solvents for reactions, recrystallization, and purification.

Property	Value
Appearance	White to Yellow to Orange powder/crystal
Melting Point	135.0 to 138.0 °C
Boiling Point	309.2 °C at 760 mmHg
Density	~1.5 g/cm ³
Solubility	Soluble in Chloroform, Dichloromethane, Methanol
pKa	6.37 ± 0.19 (Predicted)
Flash Point	141.8 °C
Storage Temperature	Room temperature, under inert gas (e.g., Nitrogen, Argon)

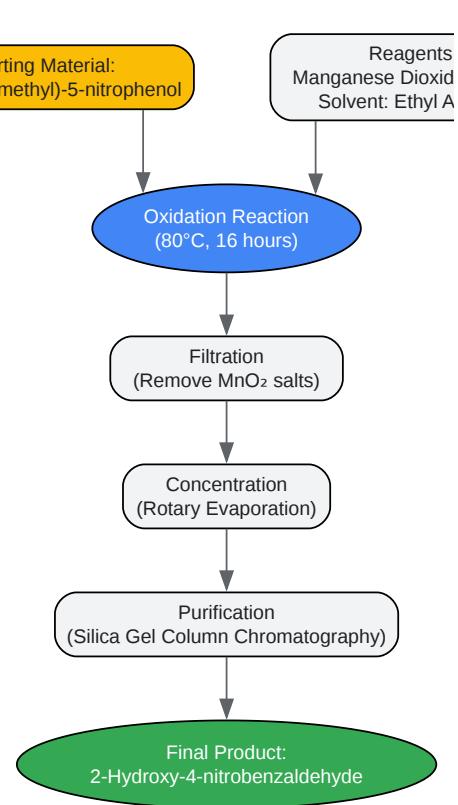
Spectroscopic Profile

Spectroscopic analysis is fundamental for structural confirmation and purity assessment. While raw spectra are lot-specific, the expected characteristic

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~10 ppm), the phenolic proton substituents.
- IR Spectroscopy: The infrared spectrum will prominently feature a strong carbonyl (C=O) stretch from the aldehyde group (~1650-1700 cm⁻¹), a broad stretch (~1500-1550 cm⁻¹ and 1335-1385 cm⁻¹).
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (167.02185764 Da).[\[1\]](#)[\[1\]](#)

Synthesis and Purification

Recommended Synthetic Protocol


A reliable method for the synthesis of **2-Hydroxy-4-nitrobenzaldehyde** is the selective oxidation of the corresponding benzyl alcohol.[\[11\]](#)[\[12\]](#) This approach avoids unwanted side products. The choice of manganese dioxide (MnO₂) as the oxidizing agent is strategic; it is a mild and selective reagent for converting

Protocol: Oxidation of 2-(Hydroxymethyl)-5-nitrophenol[\[11\]](#)[\[12\]](#)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(Hydroxymethyl)-5-nitrophenol (1 equivalent) with MnO₂ (4 equivalents).
- Reagent Addition: Add manganese dioxide (MnO₂, 4 equivalents) to the suspension. The use of a significant excess of MnO₂ is crucial to drive the reaction to completion.
- Heating: Heat the reaction mixture to 80 °C and maintain vigorous stirring.
- Monitoring: Monitor the reaction progress over 16 hours using Thin Layer Chromatography (TLC), eluting with a petroleum ether/ethyl acetate mixture (1:3 v/v).
- Workup: After completion, cool the mixture to room temperature. Remove the insoluble manganese salts by filtration through a pad of Celite, wash with cold ethanol, and collect the filtrate.
- Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel, using an eluent system of petroleum ether/ethyl acetate (e.g., 1:3 v/v) to remove unreacted starting material and non-polar impurities.
- Final Product: Dry the purified fractions to obtain the final product as a yellow solid. The reported yield for this process is approximately 81.7%.[\[11\]](#)[\[12\]](#)

Workflow Visualization

The synthesis and purification process can be visualized as a clear, sequential workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-Hydroxy-4-nitrobenzaldehyde**.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is governed by its three functional groups, making it a versatile building block in organic synthesis.[10][12]

- The Aldehyde Functionality: The formyl group is the primary site for nucleophilic addition and condensation reactions. It readily reacts with primary heterocyclic compounds and ligands for metal complexes.[13]
- The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated by a base. The resulting phenoxide is a potent nucleophile; this is counteracted by the deactivating nitro and aldehyde groups.
- The Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group (-NH₂). This transformation is crucial for the construction of diverse molecular scaffolds.

Applications in Research and Development

2-Hydroxy-4-nitrobenzaldehyde is not just a simple building block; its unique properties are leveraged in several advanced applications.

- Intermediate in Organic Synthesis: It is a foundational material for constructing more complex molecules, particularly in the pharmaceutical and fine chemical industries.
- Precursor for Biologically Active Molecules: The scaffold is present in various compounds explored for potential therapeutic activities. For instance, certain pyrazoles, are being investigated as potential anti-cancer agents.[2]
- Fluorescent Probes: The molecule can be used to develop fluorescent compounds.[2] Its reaction with specific analytes can lead to a change in fluorescence, which is useful for biological imaging.[2]

Safety and Handling

Hazard Identification

It is essential to handle **2-Hydroxy-4-nitrobenzaldehyde** with appropriate safety precautions. The compound is classified with several hazards accor

GHS Pictogram(s)	Hazard Statement(s)
GHS07 (Exclamation Mark)	H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H302: H if swallowed.[1][4] H335: May cause respiratory irritation.[1][4]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere as recommended.[2][4][10]
- Spill & Disposal: In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation. Dispose of the chemical according to local regulations.

References

- 2-Hydroxy-4-nitrobenzaldehyde** | 2460-58-4 | TCI (Shanghai) Development Co., Ltd. [URL: <https://vertexaisearch.cloud.google.com/grounding-api/redirect/AUZIYQFy09IKjaGuH2z1GAKvP1d1jkCLLbKvMtsuE22sP4yAt2UCpBbJA5hQB3wcd5xVaE0KkgbyZfuYkMaEdLrCihRIGFNsu0XpsRyKpvPjY2gjNYQKcRc4=>]
- 2-Hydroxy-4-nitrobenzaldehyde** | 2460-58-4 | FH24265 - Biosynth. [URL: <https://vertexaisearch.cloud.google.com/grounding-api/redirect/AUZIYQFy09IKjaGuH2z1GAKvP1d1jkCLLbKvMtsuE22sP4yAt2UCpBbJA5hQB3wcd5xVaE0KkgbyZfuYkMaEdLrCihRIGFNsu0XpsRyKpvPjY2gjNYQKcRc4=>]
- 2-Hydroxy-4-nitrobenzaldehyde** - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api/redirect/AUZIYQEV95x4V617u44VAiNzXm-o-d6M-8Qe_z8uBs7J1VBF4LLNWYADGncroENmcPgdEPxckHJOfE9yvCV1ONX3wN3Ek4]
- 2-Hydroxy-4-nitrobenzaldehyde** - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api/redirect/AUZIYQHHCe4JDf1GNm0UQgwbF7hihNaw_Ts7HLYug_om0s0A__-FWq_EA_2FopFI6UoXeMFdWq-o_DVYbAP-VE5cfjKKc6h32HoUILum63xn0YZLyw8TZlVPCIG]
- 2-Hydroxy-4-nitrobenzaldehyde** | C7H5NO4 | CID 75570 - PubChem. [URL: <https://vertexaisearch.cloud.google.com/grounding-api/redirect/AUZIYQFy09IKjaGuH2z1GAKvP1d1jkCLLbKvMtsuE22sP4yAt2UCpBbJA5hQB3wcd5xVaE0KkgbyZfuYkMaEdLrCihRIGFNsu0XpsRyKpvPjY2gjNYQKcRc4=>]
- 2-Hydroxy-4-nitrobenzaldehyde** | 2460-58-4 - Sigma-Aldrich. [URL: <https://vertexaisearch.cloud.google.com/grounding-api/redirect/AUZIYQFy09IKjaGuH2z1GAKvP1d1jkCLLbKvMtsuE22sP4yAt2UCpBbJA5hQB3wcd5xVaE0KkgbyZfuYkMaEdLrCihRIGFNsu0XpsRyKpvPjY2gjNYQKcRc4=>]
- 2-HYDROXY-4-NITRO-BENZALDEHYDE** | 2460-58-4 - ChemicalBook. [URL: <https://vertexaisearch.cloud.google.com/grounding-api/redirect/AUZIYQEs21tnZIP9jYNBLz1p05UnlEc3J5G7bWwLithj5yP9vOtDH2v2J4R1XCIJ3lxWuGyRDYAE8By9388rjAL1bnErs1KISFM24CxkSwzd>]
- 2460-58-4 Cas No. | **2-Hydroxy-4-nitrobenzaldehyde** - Apollo Scientific. [URL: <https://vertexaisearch.cloud.google.com/grounding-api/redirect/AUZIYQFy09IKjaGuH2z1GAKvP1d1jkCLLbKvMtsuE22sP4yAt2UCpBbJA5hQB3wcd5xVaE0KkgbyZfuYkMaEdLrCihRIGFNsu0XpsRyKpvPjY2gjNYQKcRc4=>]
- 2460-58-4|**2-Hydroxy-4-nitrobenzaldehyde**|BLD Pharm. [URL: <https://vertexaisearch.cloud.google.com/grounding-api/redirect/AUZIYQGsbwnZWHamwpcB9XIMF6akgOJmNc2D9mKmGdh-YyR7GJ95dErFUPItYBjgiMocl-dS9FihFFktwv7ddhYvv7SkaxPRisMi0>]
- 2-Hydroxy-4-nitrobenzaldehyde** | CAS 2460-58-4 | AMERICAN ELEMENTS ®. [URL: <https://vertexaisearch.cloud.google.com/grounding-api/redirect/AUZIYQFy09IKjaGuH2z1GAKvP1d1jkCLLbKvMtsuE22sP4yAt2UCpBbJA5hQB3wcd5xVaE0KkgbyZfuYkMaEdLrCihRIGFNsu0XpsRyKpvPjY2gjNYQKcRc4=>]
- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api/redirect/AUZIYQH7FrBtElLu9nQF4TnkXEYy94dccxVgiHlqGEVRNrhB9HxcDRwPM9SkI4tEVecpeARlwBDoyRLeU-tnR20MRs9XlWhjX80jemU48bQAz7iP3KYRm5MtL4f0_4tcIYNAN49aPegWo_p6W7fhAcizNT1T7DUIHACwSyHezaBZ_bJOSmQgaiWd0g0iWdOa]
- 2-HYDROXY-4-NITRO-BENZALDEHYDE Chemical Properties - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api/redirect/Zqfsxk8YPPv_Pra6SRPw2fQo4oSucu5GPCThAWc47bvKKqwSC6ER5guMS2SwZTkMkosXgFDW3QJVPlw2YDoMfv1dAmJgx7_Ur9beDa2KWY3]
- 2-Hydroxy-4-nitrobenzaldehyde** - CAS Common Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api/redirect/AUZIYQEdIWpkEsJDa6RdnWngav4FoADoeWnAmVC8_YY6RTWMTibl_3NKCYEj1MbbuHIZCGv9xZXomKp6yg1onDSnwlkfnQh-2ceK7iqyRPIOgPbjlg==]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 75570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4-nitrobenzaldehyde | 2460-58-4 | FH24265 [biosynth.com]
- 3. 2-Hydroxy-4-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. 2-Hydroxy-4-nitrobenzaldehyde | 2460-58-4 [sigmaaldrich.com]
- 5. 2460-58-4 Cas No. | 2-Hydroxy-4-nitrobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 6. 2460-58-4|2-Hydroxy-4-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. americanelements.com [americanelements.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. 2-Hydroxy-4-nitrobenzaldehyde | lookchem [lookchem.com]
- 11. 2-HYDROXY-4-NITRO-BENZALDEHYDE CAS#: 2460-58-4 [amp.chemicalbook.com]
- 12. 2-HYDROXY-4-NITRO-BENZALDEHYDE | 2460-58-4 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2-Hydroxy-4-nitrobenzaldehyde chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available [properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address

Ontario

Phone:

Email: [\[Email\]](#)